molecular formula C16H23N3S B13886123 4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine

4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine

Katalognummer: B13886123
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: QOVXKOQNCJXWOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiophene moiety linked to a piperazine ring, which is further connected to a butan-1-amine chain. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine typically involves the reaction of 1-benzothiophen-4-yl-piperazine with butan-1-amine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wirkmechanismus

The mechanism of action of 4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine involves its interaction with various molecular targets. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while also antagonizing serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity in the brain, which can influence mood, cognition, and behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter receptors makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C16H23N3S

Molekulargewicht

289.4 g/mol

IUPAC-Name

4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butan-1-amine

InChI

InChI=1S/C16H23N3S/c17-7-1-2-8-18-9-11-19(12-10-18)15-4-3-5-16-14(15)6-13-20-16/h3-6,13H,1-2,7-12,17H2

InChI-Schlüssel

QOVXKOQNCJXWOT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCCCN)C2=C3C=CSC3=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.